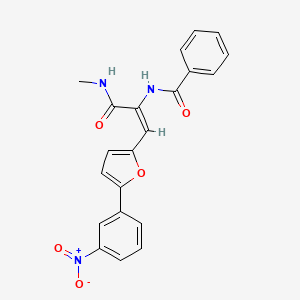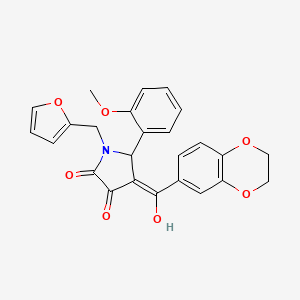![molecular formula C19H24N2OS2 B11128268 5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B11128268.png)
5-(1,2-dithiolan-3-yl)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE is a complex organic compound featuring a dithiolane ring and a pyridoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE typically involves multiple steps. One common method includes the reaction of 1,2-dithiolane with a suitable indole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds back into thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as dithiothreitol for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dithiolane ring typically results in the formation of disulfides, while reduction can regenerate the original thiol groups .
Aplicaciones Científicas De Investigación
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE involves its interaction with specific molecular targets and pathways. The dithiolane ring can form disulfide bonds with thiol groups in proteins, potentially altering their function. The indole moiety may interact with various receptors and enzymes, influencing biological processes .
Comparación Con Compuestos Similares
Similar Compounds
5-(1,2-DITHIOLAN-3-YL)PENTANOIC ACID: Shares the dithiolane ring but lacks the indole moiety.
1,2-DITHIOLANE-3-VALEROYLAMIDE: Similar dithiolane structure with a different functional group.
α-LIPOIC ACID: Contains a dithiolane ring and is known for its antioxidant properties.
Uniqueness
5-(1,2-DITHIOLAN-3-YL)-1-{1H,2H,3H,4H,5H-PYRIDO[4,3-B]INDOL-2-YL}PENTAN-1-ONE is unique due to its combination of a dithiolane ring and a pyridoindole moiety, which imparts distinct chemical and biological properties not found in similar compounds .
Propiedades
Fórmula molecular |
C19H24N2OS2 |
|---|---|
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
5-(dithiolan-3-yl)-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentan-1-one |
InChI |
InChI=1S/C19H24N2OS2/c22-19(8-4-1-5-14-10-12-23-24-14)21-11-9-18-16(13-21)15-6-2-3-7-17(15)20-18/h2-3,6-7,14,20H,1,4-5,8-13H2 |
Clave InChI |
OJGFXDRJUJDGHG-UHFFFAOYSA-N |
SMILES canónico |
C1CSSC1CCCCC(=O)N2CCC3=C(C2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',3',5'-Trimethyl-5-{4-[2-(pyridin-2-YL)ethyl]piperazine-1-carbonyl}-1'H,2H-3,4'-bipyrazole](/img/structure/B11128201.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128206.png)
![N-(4-fluorophenyl)-2-[1-(furan-2-ylcarbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128213.png)
![7-Chloro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11128220.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128237.png)
![N-(2-ethoxyphenyl)-2-[1-(furan-2-carbonyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B11128241.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-[(4-fluorophenyl)sulfamoyl]-2-methylphenoxy}acetamide](/img/structure/B11128253.png)
![(5Z)-3-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11128257.png)
![2-methoxyethyl 5-(3,4-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11128271.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-N-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11128283.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11128287.png)
![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11128290.png)

